molecular formula C14H22N2O B6331281 (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide CAS No. 947383-62-2

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide

Cat. No.: B6331281
CAS No.: 947383-62-2
M. Wt: 234.34 g/mol
InChI Key: FZJOYZVWYQVWSP-GFCCVEGCSA-N
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Description

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is a chiral amide compound with a specific stereochemistry It is characterized by the presence of an amino group, a benzyl group, and a trimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3,3-dimethylbutanoic acid and benzylamine.

    Amide Bond Formation: The key step involves the formation of the amide bond between the amino acid and benzylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide: The enantiomer of the compound with opposite stereochemistry.

    N-Benzyl-3,3-dimethylbutanamide: A similar compound lacking the amino group.

    N-Benzyl-2-amino-3,3-dimethylbutanamide: A structural isomer with different positioning of functional groups.

Uniqueness

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity compared to its enantiomers and structural isomers

Properties

IUPAC Name

(2S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(2,3)12(15)13(17)16(4)10-11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJOYZVWYQVWSP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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